![molecular formula C20H18FN5O3 B2934206 2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide CAS No. 941976-21-2](/img/structure/B2934206.png)
2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The imidazotriazine ring is a heterocyclic ring containing nitrogen atoms, which could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups. The imidazotriazine ring, for example, could potentially participate in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. For example, the presence of a fluorophenyl group could potentially increase its lipophilicity, while the presence of an acetamide group could influence its hydrogen bonding capabilities .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has shown that derivatives similar to the specified compound exhibit broad-spectrum antimicrobial activity against bacterial and fungal strains. For example, novel heterocycles have demonstrated excellent antimicrobial effects against strains such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger, with activity data compared to standard drugs like Streptomycin and Fluconazole (Padalkar et al., 2014). Additionally, thiazole derivatives synthesized in another study showed considerable antimicrobial effects on a range of foodborne Gram-positive and Gram-negative bacteria, as well as various Candida yeast species and Aspergillus and Penicillium filamentous fungi (Cankilic & Yurttaş, 2017).
Synthesis of Novel Compounds
The chemical compound under discussion serves as a foundation for the synthesis of novel compounds with potential biological activities. For instance, a study focused on the synthesis of new benzimidazole, benzoxazole, and benzothiazole derivatives, exploring their antimicrobial activities. This research highlights the versatility of such compounds in generating novel therapeutic agents with broad applications (Padalkar et al., 2014).
Biological Interactions and Effects
The interaction of these compounds with biological targets, such as DNA, has been studied to understand their potential effects further. For instance, some compounds have been explored for their ability to interact with DNA, which could elucidate their mechanism of action and potential therapeutic uses in various diseases (Bischoff et al., 1998).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound contains an imidazole ring, which is a common feature in many bioactive molecules . Imidazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Therefore, the targets of this compound could potentially be quite diverse, depending on the specific functional groups present.
Propiedades
IUPAC Name |
2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-13-3-2-4-15(11-13)22-17(27)12-26-19(29)18(28)25-10-9-24(20(25)23-26)16-7-5-14(21)6-8-16/h2-8,11H,9-10,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECYNRIJWSGCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

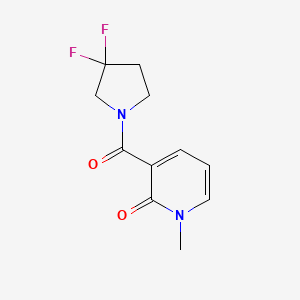

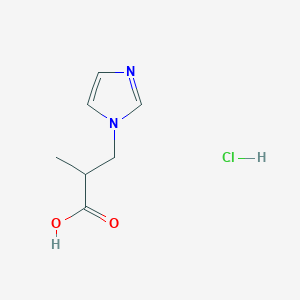
![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2934129.png)
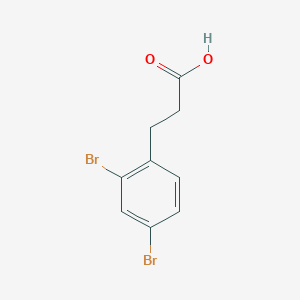



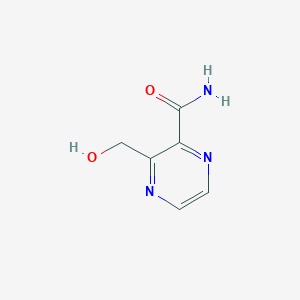
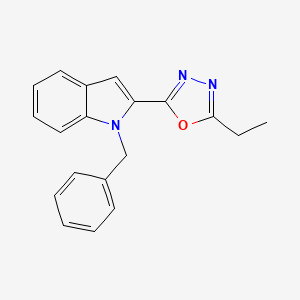
![4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2934142.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934145.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2934146.png)